molecular formula C10H14N4O2 B1474389 6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1695327-07-1

6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B1474389
CAS No.: 1695327-07-1
M. Wt: 222.24 g/mol
InChI Key: VNPYTMBDQLMCDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C10H14N4O2 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Pyridazine and pyridazinone derivatives are known for their variety of synthesis methods and their significant biological activities, particularly related to the cardiovascular system. The review by Jakhmola et al. (2016) highlights several synthetic methods for pyridazine, which is based on the addition of hydrazine or its derivatives to an appropriately 1,4-disubstituted carbon chain. This methodology could be applicable to the synthesis of specific pyridazin-3(2H)-one derivatives, including "6-(3-aminopiperidine-1-carbonyl)pyridazin-3(2H)-one".

Potential Applications in Medicinal Chemistry

Compounds like "this compound" may hold significant promise in medicinal chemistry, given the broad pharmacological profiles of pyridazine derivatives. As reviewed by Asif (2016), certain pyridazinone compounds have been identified as selective COX-2 inhibitors, indicating potential applications in the treatment of pain and inflammation associated with conditions like arthritis. The specificity of the aminopiperidine carbonyl group in "this compound" could suggest unique interactions with biological targets, further enhancing the pharmacological interest in this compound.

Chemical Diversity and Structural Activity Relationship (SAR)

The chemical diversity inherent to pyridazine and pyridazinone compounds underscores the importance of structure-activity relationships (SAR) in drug development. The research presented by Saganuwan (2017) on functional chemical groups likely to become sources for the synthesis of novel central nervous system (CNS) acting drugs exemplifies the broad potential applications of heterocyclic compounds. The aminopiperidine group in the compound of interest may offer specific CNS activity, highlighting the potential for discovering new therapeutic agents through the exploration of such structures.

Properties

IUPAC Name

3-(3-aminopiperidine-1-carbonyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-7-2-1-5-14(6-7)10(16)8-3-4-9(15)13-12-8/h3-4,7H,1-2,5-6,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPYTMBDQLMCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.